Cas no 1782469-55-9 (2-Methyl-2,3-dihydro-1H-isoindol-5-ol)

2-Methyl-2,3-dihydro-1H-isoindol-5-ol 化学的及び物理的性質
名前と識別子
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- 2-Methyl-2,3-dihydro-1H-isoindol-5-ol
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- インチ: 1S/C9H11NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,11H,5-6H2,1H3
- InChIKey: HXZIMBUTQKQVQH-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(O)C=C2)CN1C
2-Methyl-2,3-dihydro-1H-isoindol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330989-10.0g |
2-methyl-2,3-dihydro-1H-isoindol-5-ol |
1782469-55-9 | 10.0g |
$5405.0 | 2023-02-23 | ||
Enamine | EN300-330989-2.5g |
2-methyl-2,3-dihydro-1H-isoindol-5-ol |
1782469-55-9 | 2.5g |
$2464.0 | 2023-02-23 | ||
Enamine | EN300-330989-0.05g |
2-methyl-2,3-dihydro-1H-isoindol-5-ol |
1782469-55-9 | 0.05g |
$1056.0 | 2023-02-23 | ||
Enamine | EN300-330989-0.1g |
2-methyl-2,3-dihydro-1H-isoindol-5-ol |
1782469-55-9 | 0.1g |
$1106.0 | 2023-02-23 | ||
Enamine | EN300-330989-0.25g |
2-methyl-2,3-dihydro-1H-isoindol-5-ol |
1782469-55-9 | 0.25g |
$1156.0 | 2023-02-23 | ||
Enamine | EN300-330989-1.0g |
2-methyl-2,3-dihydro-1H-isoindol-5-ol |
1782469-55-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330989-0.5g |
2-methyl-2,3-dihydro-1H-isoindol-5-ol |
1782469-55-9 | 0.5g |
$1207.0 | 2023-02-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050502-1g |
2-Methyl-2,3-dihydro-1h-isoindol-5-ol |
1782469-55-9 | 95% | 1g |
¥6167.0 | 2023-04-10 | |
Enamine | EN300-330989-5.0g |
2-methyl-2,3-dihydro-1H-isoindol-5-ol |
1782469-55-9 | 5.0g |
$3645.0 | 2023-02-23 |
2-Methyl-2,3-dihydro-1H-isoindol-5-ol 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
2-Methyl-2,3-dihydro-1H-isoindol-5-olに関する追加情報
2-Methyl-2,3-dihydro-1H-isoindol-5-ol: A Comprehensive Overview
2-Methyl-2,3-dihydro-1H-isoindol-5-ol is a versatile organic compound with the CAS number 1782469-55-9. This compound belongs to the class of heterocyclic compounds, specifically the isoindoline derivatives. Its structure features a six-membered ring system with two adjacent hydrogen atoms and a hydroxyl group at the 5-position. The methyl group substitution at the 2-position adds to its structural complexity and functional diversity.
The synthesis of 2-Methyl-2,3-dihydro-1H-isoindol-5-ol has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess. Such methods are particularly valuable in pharmaceutical applications where stereochemistry plays a critical role.
One of the most notable applications of 2-Methyl-2,3-dihydro-1H-isoindol-5-ol is in the field of drug discovery. This compound has been identified as a potential lead molecule in the development of novel therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate key enzymes involved in these conditions makes it a promising candidate for further preclinical studies.
Recent studies have also highlighted the role of 2-Methyl-2,3-dihydro-1H-isoin
1782469-55-9 (2-Methyl-2,3-dihydro-1H-isoindol-5-ol) 関連製品
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